molecular formula C11H16N2O4S2 B5848000 N-cyclopentyl-1,4-benzenedisulfonamide

N-cyclopentyl-1,4-benzenedisulfonamide

Cat. No.: B5848000
M. Wt: 304.4 g/mol
InChI Key: RNHQTZZJGGQXJK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,4-benzenedisulfonamide, also known as CPB, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. CPB has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,4-benzenedisulfonamide is not fully understood, but it is thought to involve inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. This compound has been shown to inhibit NF-κB activation in vitro, and this may be one mechanism by which it exerts its anti-inflammatory and anti-cancer effects. In addition, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a range of physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, this compound has been shown to have antioxidant effects, and has been found to reduce oxidative stress in vitro and in vivo. This compound has also been shown to modulate the activity of ion channels, and has been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-1,4-benzenedisulfonamide is that it has been well-characterized in the literature, and its synthesis method is well-established. This makes it a readily available compound for use in lab experiments. In addition, this compound has been shown to have a range of biological activities, which makes it a versatile compound for studying a variety of physiological processes. One limitation of this compound is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans is not well-established.

Future Directions

There are a number of future directions for research on N-cyclopentyl-1,4-benzenedisulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in these diseases. Another area of interest is its anti-cancer properties. This compound has been shown to induce cell death in a range of cancer cell lines, and further studies are needed to determine its potential use as a cancer therapy. Finally, this compound has been found to modulate the activity of ion channels, and further studies are needed to determine its potential use in the treatment of epilepsy and other neurological disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-1,4-benzenedisulfonamide involves the reaction of cyclopentylamine with 1,4-benzenedisulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is added to facilitate the reaction. The resulting product is then purified by recrystallization or column chromatography. The synthesis of this compound has been well-established in the literature, and a number of modifications to the reaction conditions have been reported.

Scientific Research Applications

N-cyclopentyl-1,4-benzenedisulfonamide has been studied extensively for its potential therapeutic applications. One area of research has been its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, and has been found to reduce inflammation in animal models of arthritis and colitis. Another area of research has been its anti-cancer properties. This compound has been shown to induce cell death in a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

4-N-cyclopentylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-7-11(8-6-10)19(16,17)13-9-3-1-2-4-9/h5-9,13H,1-4H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHQTZZJGGQXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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